4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride
Overview
Description
4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride, also known as 4,4-DFCP or DFCP, is an organic compound belonging to the pyrrole family. It is a colorless solid that is soluble in water and other polar solvents. DFCP has a wide range of applications in pharmaceuticals, agrochemicals, and materials science. It is a versatile molecule that can be used as a starting material for the synthesis of many compounds and as a building block for larger molecules.
Scientific Research Applications
4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride has been used in a wide range of scientific research applications. It has been used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a building block for larger molecules. In addition, DFCP has been used in the synthesis of organic light-emitting diodes (OLEDs), which are used in a variety of applications, including displays and lighting.
Mechanism Of Action
The mechanism of action of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been suggested that it may act as an antioxidant, protecting cells from oxidative damage.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride are not fully understood. However, it is believed to have a wide range of effects on the body, including anti-inflammatory, anti-microbial, and anti-cancer effects. Additionally, it has been suggested that it may have an effect on the immune system, as well as on the cardiovascular and neurological systems.
Advantages And Limitations For Lab Experiments
The advantages of using 4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride in laboratory experiments include its low cost, its high solubility in polar solvents, and its wide range of applications. Additionally, it is relatively easy to synthesize and can be used as a starting material for the synthesis of many compounds. The main limitation of using 4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride in laboratory experiments is its lack of toxicity data.
Future Directions
The potential future directions for 4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride research include further exploration of its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to better understand its toxicity profile and its potential applications in drug development. Additionally, further research is needed to explore its potential applications in materials science and OLEDs. Finally, further research is needed to explore its potential applications in agriculture, such as its use as a pesticide.
properties
IUPAC Name |
4,4-difluoro-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)2-1-5-3-10-4-6(5)7;/h5-6,10H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFLSKFCOYEEAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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